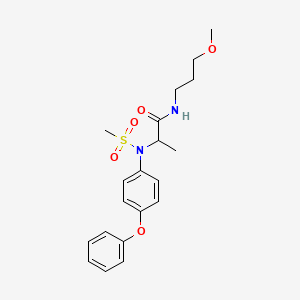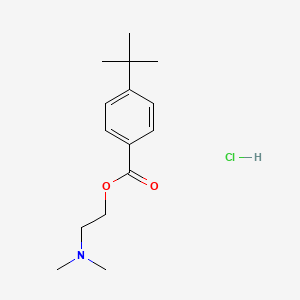
N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Descripción general
Descripción
N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, commonly known as MPMPA, is a chemical compound that has been of interest to researchers due to its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of MPMPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MPMPA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Inflammation research has shown that MPMPA can inhibit the production of inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B. In neurological disorder research, MPMPA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPMPA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. In cancer research, MPMPA has been shown to induce apoptosis and inhibit angiogenesis. Inflammation research has shown that MPMPA can reduce the production of inflammatory cytokines. In neurological disorder research, MPMPA has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPMPA in lab experiments is its potential to treat various diseases. Another advantage is its relatively low toxicity compared to other chemical compounds. A limitation of using MPMPA in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research involving MPMPA. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, research could focus on improving the synthesis method of MPMPA to make it more cost-effective and widely available.
In conclusion, MPMPA is a chemical compound that has shown potential in treating various diseases. Its synthesis method involves several steps, and it has been studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While there is still much to be learned about MPMPA, it has the potential to be a valuable tool in the fight against cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
MPMPA has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MPMPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that MPMPA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, MPMPA has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-16(20(23)21-14-7-15-26-2)22(28(3,24)25)17-10-12-19(13-11-17)27-18-8-5-4-6-9-18/h4-6,8-13,16H,7,14-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMZOPCGWZMRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4019953.png)
![2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4019955.png)

![4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019963.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide](/img/structure/B4019964.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B4019966.png)
![2-phenyl-2-(phenylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4019983.png)
![1-(4-bromophenoxy)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4019986.png)

![N-(2-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4019992.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4020007.png)
![1-(2-fluoro-4-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020013.png)

![1,2-ethanediylbis[(1-piperidinylmethyl)formamide]](/img/structure/B4020027.png)